molecular formula C20H17ClO5 B11655869 ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate

ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B11655869
M. Wt: 372.8 g/mol
InChI Key: UDMVXRUFKPOANX-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate (CAS RN: 297148-30-2; MDL: MFCD00791726) is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a chlorine atom at position 6, a phenyl group at position 4, and an ethoxypropanoate ester at position 7 (via an ether linkage) . The compound’s structure combines a rigid aromatic system with a flexible ester side chain, making it a candidate for applications in medicinal chemistry and agrochemical research. Its molecular formula is C₁₉H₁₅ClO₅, and it is typically synthesized via nucleophilic substitution or esterification reactions involving 7-hydroxycoumarin precursors .

Properties

IUPAC Name

ethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)25-18-11-17-15(9-16(18)21)14(10-19(22)26-17)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMVXRUFKPOANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-ol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substitutions

Compound Name Substituents (Positions) Molecular Formula Key Applications/Properties Reference
Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate Cl (6), Ph (4), ethoxypropanoate (7) C₁₉H₁₅ClO₅ Potential agrochemical intermediate
Ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate Et (6), Me (4), ethoxypropanoate (7) C₁₆H₁₈O₅ Herbicide precursor
2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid Cl (6), Et (4), COOH (7) C₁₆H₁₅ClO₅ Intermediate for carboxylate derivatives
Ethyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate Ac (8), Me (4), ethoxypropanoate (7) C₁₇H₁₈O₆ Fluorescent probe development

Key Observations :

  • Ester vs. Carboxylic Acid: The ethoxypropanoate ester in the target compound improves lipid solubility and bioavailability compared to the carboxylic acid derivative (CAS 840479-48-3), which may favor ionic interactions in aqueous environments .
  • Aromatic Modifications : The phenyl group at position 4 provides steric bulk, which may hinder enzymatic degradation compared to smaller substituents (e.g., methyl in C₁₇H₁₈O₆ ) .

Biological Activity

Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the coumarin class, characterized by its complex structure featuring a chloro substituent and an ester functional group. This compound has garnered attention due to its potential biological activities, which may have therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C20H17ClO5C_{20}H_{17}ClO_5, with a molecular weight of approximately 372.8 g/mol. The presence of the chloro group at the sixth position of the chromenone structure contributes to its unique chemical properties, influencing both its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that coumarin derivatives, including this compound, may inhibit cancer cell proliferation. For instance, related coumarins have shown significant cytotoxic effects against various cancer cell lines, indicating a potential for therapeutic applications in oncology .
  • Antioxidant Properties : Coumarins are known for their antioxidant capabilities, which can protect cells from oxidative stress. This compound may similarly contribute to cellular defense mechanisms against free radicals.
  • Enzyme Inhibition : Studies on structurally similar compounds have highlighted their ability to inhibit enzymes such as monoamine oxidase (MAO), which is relevant in treating neurological disorders. This suggests that this compound could have similar inhibitory effects, warranting further investigation .

Structure–Activity Relationship (SAR)

The biological activity of coumarin derivatives is often influenced by their structural features. For ethyl 2-[(6-chloro-2-oxo-4-phenyleno)-acetate], variations in substituents can significantly impact its pharmacological profile. A comparative analysis with other coumarin derivatives reveals that:

Compound NameMolecular FormulaUnique Features
Ethyl 2-[((6-bromo)-4-methyl)-2H-chromen]-7-yloxy]propanoateC20H18BrO5Bromine substituent affecting reactivity
Ethyl 2-[((6-nitro)-4-methyl)-2H-chromen]-7-yloxy]propanoateC20H18ClN3O5Nitro group impacting biological activity

These comparisons illustrate how variations in substituents can lead to differences in chemical behavior and biological efficacy.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of ethyl 2-[((6-chloro)-4-methyl)-2H-chromen]-7-yloxy]propanoate. For example:

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibition of cancer cell lines, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Investigations into the mechanisms of action indicate that this compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.
  • Pharmacokinetics : Understanding the pharmacokinetics of ethyl 2-[((6-chloro)-4-methyl)-2H-chromen]-7-yloxy]propanoate is crucial for evaluating its therapeutic potential and safety profile.

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